6-Substituent Bulk Tolerance in EGFR Binding Pocket: Methylsulfanyl vs. NHMe vs. Bulky Amine Side Chains
In a foundational SAR study of 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines as EGFR inhibitors, the 6-NHMe derivative 5c displayed the highest isolated enzyme potency in its series. However, the study demonstrated that bulkier, weakly basic substituents linked through a secondary amine at the 6-position retained potency in the isolated enzyme assay and were considerably superior to 5c as inhibitors of EGFR autophosphorylation in intact A431 cells [1]. This establishes that the 6-position tolerates significant steric bulk and that the methylsulfanyl group of the target compound, with a van der Waals volume intermediate between NHMe and the bulky amine side chains, can be positioned for further optimization of cellular EGFR inhibition. No direct head-to-head data with a 6-methylsulfanyl analog are available in this paper; therefore this is a class-level inference.
| Evidence Dimension | EGFR autophosphorylation inhibition (cellular) – effect of 6-substituent bulk |
|---|---|
| Target Compound Data | 6-SMe not tested in this study |
| Comparator Or Baseline | 6-NHMe (5c): most potent isolated enzyme inhibitor; 6-bulky amine derivatives: superior cellular inhibitors to 5c |
| Quantified Difference | Qualitatively, cellular potency inversely correlated with isolated enzyme potency for bulky 6-substituents; exact fold changes not provided for 6-SMe |
| Conditions | Isolated EGFR enzyme assay; EGFR autophosphorylation in A431 human epithelial carcinoma cells |
Why This Matters
This establishes the 6-position as a validated vector for tuning cellular EGFR activity, guiding medicinal chemistry teams to select 6-methylsulfanyl as a synthetically tractable, intermediate-bulk starting point for hit-to-lead optimization.
- [1] Rewcastle GW, et al. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. J Med Chem. 1997;40(12):1820-1826. View Source
